molecular formula C8H13NOS B063449 2-(2-Isopropylthiazol-4-yl)ethanol CAS No. 165315-93-5

2-(2-Isopropylthiazol-4-yl)ethanol

Cat. No.: B063449
CAS No.: 165315-93-5
M. Wt: 171.26 g/mol
InChI Key: HHUALTPZKRYWKS-UHFFFAOYSA-N
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Description

2-(2-Isopropylthiazol-4-yl)ethanol is a thiazole derivative characterized by a thiazole ring substituted with an isopropyl group at the 2-position and an ethanol moiety at the 4-position. The methanol analog shares the same thiazole core but replaces the ethanol group with a methanol substituent, resulting in a molecular formula of C₇H₁₁NOS and a molecular weight of 157.23 g/mol . Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity.

Properties

CAS No.

165315-93-5

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C8H13NOS/c1-6(2)8-9-7(3-4-10)5-11-8/h5-6,10H,3-4H2,1-2H3

InChI Key

HHUALTPZKRYWKS-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CS1)CCO

Canonical SMILES

CC(C)C1=NC(=CS1)CCO

Synonyms

4-Thiazoleethanol,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Isopropylthiazol-4-yl)ethanol with structurally related thiazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound Ethanol group at C4, isopropyl at C2 Likely C₈H₁₃NOS ~171.26 (estimated) Limited direct data; ethanol moiety may enhance solubility for drug delivery applications.
(2-Isopropylthiazol-4-yl)methanol Methanol group at C4, isopropyl at C2 C₇H₁₁NOS 157.23 Intermediate in synthesis of bioactive molecules; used in research settings.
2-Isopropyl-4-(methylaminomethyl)thiazole Methylaminomethyl at C4, isopropyl at C2 C₈H₁₃N₃S 183.27 Studied for antimicrobial activity; hydrochloride salt (CAS 67914-86-7) is commercially available.
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Methylamine at C4, isopropyl at C2 C₈H₁₄N₂S 170.28 Pharmaceutical intermediate; used in synthesis of ureido-linked compounds.
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid Ureido-linked complex substituent C₁₃H₁₆N₂O₆ 293.30 Investigated for enzyme inhibition and drug development (e.g., protease inhibitors).

Key Structural and Functional Differences

Substituent Effects on Reactivity: The ethanol group in this compound likely increases hydrophilicity compared to analogs like 2-Isopropyl-4-(methylaminomethyl)thiazole, which has a hydrophobic methylamine group. This property could influence its pharmacokinetic profile .

Synthetic Accessibility: (2-Isopropylthiazol-4-yl)methanol is synthesized via straightforward halogenation and substitution reactions, as described in triazole-thiazole coupling procedures . In contrast, ureido-linked derivatives require multi-step protocols involving carbamate or urea-forming reagents .

Ureido-linked compounds (e.g., ) are explored for enzyme inhibition, with the ureido moiety acting as a transition-state analog in protease binding.

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